N-Fmoc-iminodiacetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[carboxymethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-20(10-18(23)24)19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHILYINDTUUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112918-82-8 | |
| Record name | N-Fmoc-iminodiacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Fmoc Iminodiacetic Acid and Derivatives
Solution-Phase Synthesis Approaches for Fmoc-iminodiacetic Acid
The synthesis of Fmoc-iminodiacetic acid in solution is the foundational method for producing this key reagent. This approach involves the direct reaction of iminodiacetic acid with an Fmoc-donating agent in a suitable solvent system. The control of reaction parameters is critical to ensure high yield and purity of the final diacid product, which serves as a precursor for further derivatization or for use in solid-phase applications.
Coupling Reagents and Reaction Conditions in Solution-Phase Syntheses
The standard preparation of Fmoc-iminodiacetic acid involves the N-protection of iminodiacetic acid. A common and effective method utilizes 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) as the protecting group source. The reaction is typically performed in a mixed solvent system, such as dioxane and water, in the presence of a base to facilitate the reaction and solubilize the starting materials. researchgate.net
The reaction conditions are carefully controlled to achieve selective N-acylation without significant side reactions. An inorganic base, such as sodium hydroxide, is often used to maintain the pH of the reaction mixture around 10. researchgate.net The temperature is generally kept low, often starting at 0 °C and allowing the reaction to proceed for several hours. researchgate.net After the reaction is complete, the product is isolated by acidification, which precipitates the Fmoc-iminodiacetic acid, followed by extraction and recrystallization to yield a high-purity white solid. researchgate.net
Detailed infrared (IR) studies have been conducted on the preactivation step of N-protected iminodiacetic acid with various coupling reagents. For reagents like N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) and tetramethylfluoroformamidinium hexafluorophosphate (TFFH), the formation of an anhydride (B1165640) is observed as the active intermediate. researchgate.netresearchgate.net In contrast, when using coupling reagents such as HATU, HBTU, or HSTU, a mixture of both an anhydride and an active ester is formed. researchgate.netresearchgate.net
Table 1: Key Reagents and Conditions for Fmoc-iminodiacetic Acid Synthesis
| Reagent Type | Specific Reagent | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| Fmoc-Protecting Agent | Fmoc-Cl or Fmoc-OSu | Sodium Hydroxide | Dioxane/Water | pH ~10, 0°C to room temp. researchgate.net |
| Coupling Reagent (for derivatization) | TCFH, TFFH | DIEA | DMF | Anhydride intermediate formation. researchgate.netresearchgate.net |
Mono- and Di-substituted Fmoc-iminodiacetic Acid Derivatives via Solution Coupling
The two carboxylic acid groups of Fmoc-iminodiacetic acid allow for the synthesis of both mono- and di-substituted derivatives in the solution phase. The outcome of the reaction is highly dependent on the stoichiometry of the reactants and the choice of coupling reagent. researchgate.net
To achieve mono-substituted derivatives, Fmoc-iminodiacetic acid is typically reacted with approximately one equivalent of an amino acid ester or amide. This selective acylation of one carboxyl group leaves the other free. Conversely, di-substituted derivatives are prepared by using an excess (typically two or more equivalents) of the amino acid component, driving the reaction to completion at both carboxylic acid sites. researchgate.net The choice of coupling reagent and the reaction conditions, such as time and temperature, also play a crucial role in controlling the product distribution between mono- and di-substituted species. For instance, coupling Fmoc-iminodiacetic acid with valine amide in the presence of various coupling reagents and diisopropylethylamine (DIEA) can yield either product depending on the specific conditions employed. researchgate.net
Solid-Phase Synthesis Techniques Utilizing Fmoc-iminodiacetic Acid
Fmoc-iminodiacetic acid is a valuable building block in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and protein chemistry. nih.govnih.gov Its bifunctional nature is exploited to create branched peptides, introduce metal-chelating moieties, or act as a scaffold for combinatorial libraries.
Integration of Fmoc-iminodiacetic Acid in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)
In Fmoc-SPPS, Fmoc-iminodiacetic acid can be coupled to the N-terminal amine of a growing peptide chain attached to a solid support, such as Wang or Rink amide resin. researchgate.net The coupling is mediated by standard peptide coupling reagents like HBTU/DIPEA in a solvent like N,N-dimethylformamide (DMF). nih.gov Once coupled, the Fmoc group is removed with a mild base, typically a solution of piperidine (B6355638) in DMF, exposing the secondary amine. nih.govyoutube.com
This process leaves the two carboxylic acid groups of the iminodiacetic acid moiety available for further elongation. Two distinct peptide chains can then be synthesized from these two points, leading to the formation of branched or dimeric peptides. This strategy is particularly useful for creating synthetic antigens, receptor mimics, or other complex peptide structures. Furthermore, the iminodiacetic acid core can be retained in the final peptide to act as a metal-chelating site, which is valuable for developing metallopeptides or diagnostic agents. nih.govnih.gov
Cleavable Linkers Based on Iminodiacetic Acid Ester Bonds in SPPS
Iminodiacetic acid can serve as a versatile bifunctional linker for various applications, including the dimerization of cyclic peptides for use as radiotracers. nih.gov In the context of SPPS, while not a standard cleavable linker itself, its structure can be incorporated into larger linker systems. For example, derivatives of iminodiacetic acid can be attached to a resin, and its two carboxyl groups can be used as anchor points for peptide synthesis. The cleavage strategy would then depend on the nature of the bond connecting the iminodiacetic acid derivative to the solid support. This approach allows for the synthesis of complex structures where the iminodiacetic acid unit provides a point of divergence or a specific functionality in the final product after cleavage from the resin. nih.gov
Preparation of Fmoc-iminodiacetic Acid for Solid-Phase Use
The preparation of Fmoc-iminodiacetic acid intended for SPPS follows the general solution-phase methodology but with stringent requirements for purity. chemimpex.com The synthesis typically involves reacting iminodiacetic acid with an Fmoc-donating reagent like Fmoc-OSu in an aqueous solvent mixture with a base like sodium carbonate to maintain an alkaline pH. researchgate.net
The critical step for solid-phase applications is the purification of the product. After the initial precipitation by acidification, the crude product must be thoroughly purified, often by recrystallization from solvents like chloroform/n-hexane, to remove any unreacted starting materials or side products. researchgate.net The purity is typically verified by HPLC to be ≥99% to ensure the efficiency and fidelity of the subsequent solid-phase coupling steps. chemimpex.com The final product is a stable, white to off-white powder that can be reliably used in automated or manual peptide synthesizers. chemimpex.combiosynth.com
Table 2: Physical and Chemical Properties of Fmoc-iminodiacetic Acid
| Property | Value |
|---|---|
| CAS Number | 112918-82-8 chemimpex.com |
| Molecular Formula | C₁₉H₁₇NO₆ chemimpex.com |
| Molecular Weight | 355.35 g/mol chemimpex.com |
| Appearance | White to off-white powder chemimpex.com |
| Melting Point | 212 - 220 °C chemimpex.com |
| Purity (for SPPS) | ≥ 99% (HPLC) chemimpex.com |
| Common Synonyms | Fmoc-Ida-OH chemimpex.com |
Resins and Supports for Fmoc-iminodiacetic Acid Solid-Phase Applications
The use of Fmoc-iminodiacetic acid in solid-phase peptide synthesis (SPPS) and related solid-phase organic synthesis (SPOS) necessitates the selection of an appropriate polymeric support. The choice of resin is critical as it dictates the conditions for cleavage and the nature of the C-terminal functionality of the final product. The primary resins compatible with Fmoc chemistry and suitable for anchoring a diacid derivative like Fmoc-iminodiacetic acid include Wang resin, 2-Chlorotrityl resin, and Rink Amide resin.
Research has demonstrated the successful coupling of N-protected iminodiacetic acid to solid supports. Specifically, when coupled with an amino acid or peptide attached to a Wang resin or a PAL-PEG-PS support, the reaction yields exclusively the monosubstituted iminodiacetic acid derivative. researchgate.net This selective mono-acylation is a key feature of using Fmoc-IDA on a solid phase, as one carboxylic acid group is anchored to the support, leaving the other available for further synthetic transformations.
Wang Resin: This is a standard and widely used support for Fmoc-based synthesis, particularly for preparing peptide acids. altabioscience.compeptide.com It consists of a 4-hydroxybenzyl alcohol linker attached to a polystyrene core. rapp-polymere.com Fmoc-iminodiacetic acid can be anchored to the resin via an ester linkage. Cleavage from Wang resin is typically achieved using moderately acidic conditions, such as 50-95% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), which releases the synthesized molecule with a C-terminal carboxylic acid. peptide.comrapp-polymere.com
2-Chlorotrityl (2-CTC) Resin: Known for its extreme acid lability, 2-CTC resin is ideal for producing fully protected peptide fragments. uci.edunih.gov The linkage of the first amino acid is performed in the presence of a base like N,N-diisopropylethylamine (DIEA). nih.gov Cleavage can be accomplished under very mild acidic conditions, such as using a mixture of acetic acid/trifluoroethanol/DCM, which preserves most acid-labile side-chain protecting groups. nih.gov This makes it highly suitable for applications where the integrity of other protecting groups on a complex molecule built upon the Fmoc-IDA scaffold is paramount.
Rink Amide Resin: When the desired product is a C-terminal amide, Rink Amide resin is the support of choice in Fmoc-SPPS. uci.edupeptide.com The resin has a TFA-labile linker that, upon cleavage, generates a primary amide. rsc.orgiris-biotech.de The initial Fmoc group on the linker is removed with piperidine, and then Fmoc-iminodiacetic acid can be coupled to the exposed amine using standard activation methods. rsc.orgpeptide.com
| Resin Type | Linker Type | Cleavage Conditions | C-Terminal Product | Key Features |
| Wang Resin | p-Alkoxybenzyl alcohol | 50-95% TFA in DCM rapp-polymere.com | Carboxylic Acid | Standard resin for Fmoc-SPPS of peptide acids; moderate acid lability. altabioscience.compeptide.com |
| 2-Chlorotrityl Resin | Trityl Chloride | 1-5% TFA or Acetic Acid/TFE/DCM nih.gov | Carboxylic Acid | Very high acid sensitivity; allows for synthesis of protected fragments. uci.edunih.gov |
| Rink Amide Resin | Knorr/Rink Linker | 10-50% TFA in DCM iris-biotech.de | Primary Amide | Standard for synthesis of peptide amides in Fmoc chemistry. uci.edursc.org |
| PAL-PEG-PS | Peptide Amide Linker | TFA-based | Primary Amide | A PEGylated support that offers improved swelling and reaction kinetics in various solvents. researchgate.net |
Asymmetric Synthesis Incorporating Fmoc-iminodiacetic Acid
While Fmoc-iminodiacetic acid is an achiral molecule, its structure, featuring two identical carboxylic acid functionalities on a central nitrogen atom, allows for its use in asymmetric synthesis through sequential and differential derivatization. The key to breaking the molecule's symmetry lies in selectively reacting one of the two carboxyl groups, which can be effectively achieved using solid-phase synthesis techniques.
Studies have shown that coupling N-Fmoc-iminodiacetic acid to a solid support, such as a Wang resin, results in a mono-substituted derivative where one carboxyl group forms an ester linkage with the resin. researchgate.net This leaves the second carboxyl group free for subsequent, different chemical transformations. This stepwise, controlled derivatization effectively creates an asymmetric molecule from a symmetric precursor. This strategy has been noted in the context of creating isotopomeric cross-linkers for mass spectrometry, where N-Fmoc-IDA serves as the starting scaffold for the asymmetric introduction of light and heavy stable isotopes. researchgate.net
The general principle for this asymmetric application is outlined below:
Mono-functionalization on Solid Support: Fmoc-iminodiacetic acid is coupled to a solid support (e.g., Wang resin), creating an anchored intermediate with one free carboxylic acid.
First Derivatization: The free carboxylic acid is reacted with a first molecule or building block (Molecule A).
Cleavage from Resin: The mono-derivatized IDA is cleaved from the resin, liberating the second carboxylic acid group.
Second Derivatization: The newly freed carboxylic acid is reacted with a second, different molecule (Molecule B), resulting in a final, asymmetrically disubstituted iminodiacetic acid derivative (A-IDA-B).
This approach is a powerful tool for generating complex molecular scaffolds and libraries of peptidomimetics where precise control over the substitution pattern is required. While other methods exist for the asymmetric synthesis of novel amino acids, such as the alkylation of chiral Ni(II) Schiff base complexes, the solid-phase derivatization of Fmoc-IDA offers a straightforward route using standard peptide synthesis techniques. nih.gov
| Step | Action | Reagents/Conditions | Outcome |
| 1 | Anchoring | Fmoc-IDA, Wang Resin, DIC/DMAP peptide.com | Resin-Bound Mono-acid |
| 2 | First Coupling | Amino Acid/Amine (A), Coupling Reagents (e.g., HATU, DIEA) rsc.org | Resin-Bound Asymmetric Intermediate |
| 3 | Cleavage | TFA/DCM peptide.com | Free Carboxylic Acid on Asymmetric Intermediate |
| 4 | Second Coupling | Amino Acid/Amine (B), Coupling Reagents (e.g., HBTU) peptide.com | Final Asymmetric Product (A-IDA-B) |
Preparation of Fmoc-iminodiacetic Acid Functionalized Nanomaterials
The functionalization of nanomaterials with iminodiacetic acid (IDA) is a widely used strategy to create surfaces with metal-chelating properties for applications in separation, sensing, and proteomics. science.govnih.govwwjournal.ir The synthesis of these materials often involves the use of N-protected IDA derivatives, such as Fmoc-iminodiacetic acid, to ensure selective coupling and prevent undesirable side reactions.
The general synthetic approach involves covalently attaching Fmoc-IDA to a nanomaterial that has been pre-functionalized with surface amine groups. Following the attachment, the Fmoc protecting group can be cleaved to expose the IDA moiety. This methodology is applicable to a variety of nanomaterials.
Magnetic Nanoparticles (MNPs): Iron oxide (Fe₃O₄) nanoparticles can be surface-modified with IDA to create magnetic sorbents for the selective capture of proteins or metal ions. nih.gov A typical synthesis involves first coating the MNPs with silica (B1680970) and then functionalizing them with an aminosilane (B1250345) (e.g., APTES) to introduce primary amines. Fmoc-iminodiacetic acid is then coupled to these amines using standard carbodiimide (B86325) chemistry. Subsequent removal of the Fmoc group with a piperidine solution yields the final IDA-functionalized MNPs. nih.govunimi.it The presence and quantity of the attached groups can be confirmed by cleaving the Fmoc group and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct. nih.govrsc.org
Carbon Nanotubes (CNTs): Multi-walled carbon nanotubes (MWCNTs) have been functionalized with IDA to create high-surface-area sorbents for the preconcentration of heavy metal ions from environmental and biological samples. nih.gov The process typically begins with the oxidation of the CNTs to create carboxylic acid groups on their surface, which are then converted to acyl chlorides. These activated sites react with the amine of an amino-functionalized linker, which is then further modified to attach the IDA group. Using Fmoc-IDA in the coupling step ensures that the secondary amine of IDA does not interfere with the desired reaction pathway. Non-covalent functionalization strategies, where conjugates of polyethylene (B3416737) glycol and Fmoc-amino acids are adsorbed onto the CNT surface to improve aqueous dispersibility, have also been reported. researchgate.netfrontiersin.org
The use of an Fmoc protecting group provides a robust and versatile handle for both the synthesis and quantification of surface functionalization on these advanced materials.
| Nanomaterial | Functionalization Goal | Synthetic Strategy | Characterization/Quantification |
| Magnetic Nanoparticles (Fe₃O₄) | Protein separation, metal ion chelation nih.gov | Amine silanization followed by Fmoc-IDA coupling and Fmoc cleavage. | FTIR, TEM, XRD, UV-Vis (after Fmoc cleavage) nih.govnih.gov |
| Multi-Walled Carbon Nanotubes (MWCNTs) | Heavy metal preconcentration nih.gov | Covalent attachment via surface activation or non-covalent adsorption of Fmoc-AA-PEG conjugates. frontiersin.org | FTIR, SEM, Adsorption Isotherms wwjournal.irnih.gov |
| Halloysite Nanotubes (HNTs) | Quantification of surface amino groups unimi.itrsc.org | Functionalization with Fmoc-APTES followed by controlled Fmoc release. | UV-Vis spectroscopy, TGA rsc.org |
Fmoc Iminodiacetic Acid in Chelation Chemistry and Metal Ion Coordination
Ligand Properties and Metal Complex Formation
The chelation properties of Fmoc-iminodiacetic acid are fundamentally derived from the iminodiacetic acid structure. vulcanchem.com Upon deprotection of the Fmoc group, the exposed iminodiacetate (B1231623) anion acts as a versatile ligand for a wide range of metal ions.
Tridentate Ligand Behavior of Iminodiacetate Anion
The iminodiacetate (IDA) anion is a classic example of a tridentate ligand, meaning it can bind to a central metal ion through three donor atoms. wikipedia.orgwikipedia.org These donor atoms are the nitrogen of the amino group and the two oxygen atoms from the carboxylate groups. researchgate.netasianpubs.org This coordination results in the formation of two stable, five-membered chelate rings with the metal ion. wikipedia.org The formation of these fused ring structures significantly enhances the thermodynamic stability of the resulting metal complexes. The coordination geometry can vary depending on the metal ion and the presence of other ligands, but octahedral complexes are common. wikipedia.orgasianpubs.org In such cases, two tridentate IDA ligands can occupy the six coordination sites of the metal, leading to either facial (fac) or meridional (mer) isomers. wikipedia.org
Comparison with Other Chelating Agents (Glycine, Nitrilotriacetic Acid)
The chelating strength of iminodiacetic acid falls between that of the bidentate ligand glycine (B1666218) and the tetradentate ligand nitrilotriacetic acid (NTA). wikipedia.org
Glycine: As a bidentate ligand, glycine coordinates to a metal ion through its amino and carboxylate groups, forming a single chelate ring. Iminodiacetic acid, with its ability to form two chelate rings, generally forms more stable complexes than glycine. wikipedia.org
Nitrilotriacetic Acid (NTA): NTA is a tetradentate ligand, meaning it can bind a metal ion with four donor atoms (one nitrogen and three carboxylate oxygens). atamanchemicals.comcube-biotech.com This results in the formation of three chelate rings, leading to even more stable metal complexes compared to iminodiacetic acid. wikipedia.orgcube-biotech.com The additional coordination site of NTA makes it a stronger chelating agent. cube-biotech.com
Table 1: Comparison of Chelating Agents
| Chelating Agent | Denticity | Number of Chelate Rings Formed | Relative Complex Stability |
|---|---|---|---|
| Glycine | Bidentate | 1 | Lower |
| Iminodiacetic Acid (IDA) | Tridentate | 2 | Intermediate wikipedia.org |
| Nitrilotriacetic Acid (NTA) | Tetradentate | 3 | Higher wikipedia.orgcube-biotech.com |
Applications in Metal-Based Catalysts and Sensors
The ability of Fmoc-iminodiacetic acid to form stable complexes with various metal ions makes it a valuable component in the development of metal-based catalysts and sensors. chemimpex.com Once the Fmoc group is removed, the resulting iminodiacetate can be used to immobilize metal ions onto a solid support or within a molecular framework.
These immobilized metal complexes can exhibit catalytic activity in a variety of reactions, including oxidation and reduction processes. mdpi.commdpi.com For instance, iron complexes with nitrogen-containing ligands have been explored as catalysts for oxidation reactions and in processes mimicking artificial photosynthesis. mdpi.com The specific metal ion chelated will determine the catalytic properties of the resulting material.
In the realm of sensors, the interaction between the iminodiacetate-metal complex and a target analyte can be designed to produce a detectable signal. uzh.ch For example, catalytic filters for metal oxide gas sensors can utilize metal complexes to improve selectivity and sensitivity by converting interfering substances or enhancing the response to the target analyte. uzh.ch
Metal Ion Sequestration and Removal
The strong chelating ability of the iminodiacetate group makes it effective for the sequestration and removal of metal ions from aqueous solutions. nih.govnih.govmedchemexpress.com Functionalizing materials such as resins or porous polymers with iminodiacetic acid creates adsorbents with a high affinity for heavy metal ions. nih.govnih.gov
These functionalized materials can be used in environmental remediation to remove toxic heavy metals like lead (Pb²⁺), cadmium (Cd²⁺), nickel (Ni²⁺), and chromium (Cr⁶⁺) from contaminated water. nih.govnih.govmedchemexpress.com The iminodiacetic acid moieties on the surface of the adsorbent bind to the metal ions through coordination, effectively removing them from the solution. nih.gov Studies have shown that iminodiacetic acid-functionalized resins exhibit high uptake capacities and can be reused, making them a promising solution for water purification. nih.gov
Chelating Amino Acid Monomers for Probe Development
Fmoc-iminodiacetic acid serves as a chelating amino acid monomer that can be incorporated into peptides and other biomolecules to create probes for various applications. researchgate.net The Fmoc protecting group allows for its use in standard solid-phase peptide synthesis protocols. acs.org Once incorporated into a peptide sequence, the iminodiacetic acid moiety can be used to chelate a metal ion, which can serve multiple purposes.
For example, chelating a paramagnetic or radioactive metal ion can turn the peptide into an imaging probe for techniques like magnetic resonance imaging (MRI) or single-photon emission computed tomography (SPECT). researchgate.net Additionally, the metal-binding site can be used to create "snap-to-it" probes, where the intramolecular chelation of a metal ion by two terminal ligands can enhance the hybridization specificity of nucleic acid oligomers. researchgate.net
Immobilized Metal Affinity Chromatography (IMAC)
Immobilized Metal Affinity Chromatography (IMAC) is a widely used protein purification technique that relies on the specific interaction between certain amino acid residues on a protein's surface (most notably histidine) and chelated metal ions. sigmaaldrich.comanalab.com.tw Iminodiacetic acid is a common chelating agent used to create IMAC resins. sigmaaldrich.comnih.govresearchgate.net
In this application, iminodiacetic acid is covalently attached to a solid support, such as agarose (B213101) beads. sigmaaldrich.com These IDA-functionalized beads are then "charged" with a solution of a divalent metal ion, typically nickel (Ni²⁺), cobalt (Co²⁺), copper (Cu²⁺), or zinc (Zn²⁺). sigmaaldrich.com The resulting IMAC resin can then selectively bind to proteins that have an affinity for the immobilized metal ion, such as recombinant proteins engineered with a polyhistidine tag (His-tag). analab.com.twresearchgate.net The bound proteins can later be eluted by changing the pH, increasing the imidazole (B134444) concentration, or using a stronger chelating agent. sigmaaldrich.com While nitrilotriacetic acid (NTA) is also a popular choice for IMAC, IDA-based resins remain a valuable tool for protein purification. cube-biotech.comresearchgate.net
Table 2: Compounds Mentioned
| Compound Name |
|---|
| Fmoc-iminodiacetic acid |
| Iminodiacetic acid |
| Glycine |
| Nitrilotriacetic acid |
| Nickel |
| Cobalt |
| Copper |
| Zinc |
| Lead |
| Cadmium |
| Chromium |
Bioconjugation Strategies Involving Fmoc Iminodiacetic Acid
Linking Peptides and Proteins with Biomolecules
The use of Fmoc-iminodiacetic acid is a key strategy in bioconjugation for covalently linking peptides and proteins with other biomolecules. chemimpex.com This process is fundamental for creating advanced therapeutics and diagnostics. chemimpex.com The Fmoc-iminodiacetic acid is incorporated into a peptide sequence during standard solid-phase peptide synthesis (SPPS). nih.gov The Fmoc group provides temporary protection of the imino group, which is removed at the appropriate step in the synthesis to allow for chain elongation. google.com
Once the peptide is synthesized, the integrated iminodiacetic acid (IDA) group becomes available as a versatile anchor point. The IDA moiety is a chelating agent, meaning it can form multiple coordination bonds with a single metal ion. This property is widely exploited to link the peptide or protein to another molecule. For instance, a biomolecule can be functionalized with a complementary metal-binding tag, and the linkage is achieved through the coordination of a transition metal ion by both the IDA group on the peptide and the tag on the biomolecule. This approach has been used in protein-peptide interaction studies, where the IDA group can be used to cross-link parts of a peptide intramolecularly to stabilize its secondary structure upon metal ion binding. nih.gov
Functionalization of Peptides for Targeted Therapies
The functionalization of peptides is a critical step in the development of targeted therapies, aiming to increase the efficacy and specificity of therapeutic agents. vulcanchem.com Fmoc-iminodiacetic acid plays a significant role in this area by providing a site for attaching bioactive molecules to peptides. vulcanchem.com
In the realm of targeted drug delivery, the ability of Fmoc-iminodiacetic acid to form stable chelates with transition metals is particularly valuable. chemimpex.com By incorporating the IDA moiety into a peptide-based drug candidate, researchers can create a specific site for metal ion coordination. This site can then be used to attach a cytotoxic agent, an imaging agent, or another therapeutic molecule. The peptide component of the conjugate acts as a targeting vector, guiding the entire construct to specific cells or tissues, thereby improving the therapeutic efficacy and potentially reducing side effects. chemimpex.com The stability and compatibility of the IDA group with various reaction conditions make it a suitable choice for developing these complex systems. chemimpex.com Furthermore, PEGylated Fmoc-amino acid conjugates have been explored as nanocarriers for improved drug delivery, demonstrating the versatility of Fmoc-protected amino acids in creating effective delivery vehicles. nih.gov
A sophisticated application of Fmoc-iminodiacetic acid chemistry is in the creation of multi-component bioconjugates for applications like intra-operative imaging. beilstein-journals.org A novel strategy allows for the continuous solid-phase synthesis of conjugates that include a targeting ligand, a peptidic spacer, a fluorescent tag, and a chelating core. beilstein-journals.org
In this system, a differentially protected amino acid, such as Fmoc-Lys-(Tfa)-OH, is introduced into the peptide chain. beilstein-journals.org This allows for the orthogonal attachment of a fluorescent probe to the lysine's side chain while the peptide chain is elongated from the alpha-amino group. The chelating core, which can be derived from a molecule like Boc-Dap(Fmoc)-OH, provides a site for attaching other molecules, such as radiotracers or cytotoxic drugs. beilstein-journals.org This methodology has been successfully used to synthesize conjugates for cancer targeting, such as a DUPA-rhodamine B conjugate that targets the prostate-specific membrane antigen (PSMA) and a pteroate-rhodamine B conjugate targeting the folate receptor. beilstein-journals.org In vitro studies confirmed the specificity of these constructs for their respective cancer cell lines. beilstein-journals.org
| Component | Function | Example Molecule/Moiety | Source |
| Targeting Ligand | Directs the conjugate to specific cells or receptors. | DUPA, Pteroic acid | beilstein-journals.org |
| Peptidic Spacer | Provides spatial separation between functional components. | Fmoc-8-aminocaprylic acid | beilstein-journals.org |
| Fluorescent Tag | Enables visualization and tracking (e.g., for imaging). | Rhodamine B | beilstein-journals.org |
| Chelating Core | Serves as an attachment point for other agents (e.g., radiotracers). | Boc-Dap(Fmoc)-OH derived core | beilstein-journals.org |
N-Terminal Bioconjugation of Proteins
N-terminal bioconjugation offers a method for achieving site-specific modification of proteins, as most proteins have only one N-terminus. mdpi.com This avoids the formation of heterogeneous mixtures that can result from modifying internal residues like lysine (B10760008). mdpi.com Controlling the reaction conditions, such as pH, is crucial for selectively targeting the N-terminal α-amine over the ε-amine of lysine residues, due to their different pKa values. mdpi.com
A polyhistidine tag (His-tag) is an amino acid motif consisting of at least six histidine residues, which is often genetically engineered onto the N- or C-terminus of a recombinant protein. wikipedia.orgnih.gov This tag is widely used for protein purification via immobilized metal affinity chromatography (IMAC), where the imidazole (B134444) side chains of the histidine residues coordinate with immobilized transition metal ions, such as Nickel (Ni²⁺). wikipedia.orgnih.gov
The metal-chelating properties of the iminodiacetic acid group can be exploited to interact with these polyhistidine tags. A protein or peptide functionalized with an IDA group can bind to a His-tagged protein through a metal ion bridge. This strategy allows for the non-covalent, yet specific, linking of two different proteins or of a peptide to a protein. For example, a targeting peptide containing an IDA group could be linked to a therapeutic protein bearing a His-tag. The reaction selectively proceeds in appropriate buffer systems, and research has identified specific ester derivatives that can irreversibly acylate the alpha-amine of N-terminal Gly-Hisn tags, providing a route to attach functional handles like an IDA group. mdpi.com This interaction forms the basis for various applications, including binding assays and the controlled assembly of protein complexes. wikipedia.orgnih.gov
| Component | Role in Interaction | Key Feature | Source |
| Iminodiacetic Acid (IDA) | Metal Ion Chelator | Forms a stable complex with a transition metal ion. | nih.govscience.gov |
| Transition Metal Ion | Bridge | Coordinated by both the IDA group and the His-tag. | nih.govwikipedia.org |
| Polyhistidine Tag (His-tag) | Protein-Affixed Ligand | Multiple histidine residues bind to the metal ion. | wikipedia.orgnih.gov |
Fmoc Iminodiacetic Acid in Supramolecular Chemistry and Materials Science
Self-Assembly and Co-Assembly Processes
The self-assembly of small molecules into ordered, large-scale structures is a cornerstone of supramolecular chemistry. The Fmoc group is a key driver in this process for many amino acid and peptide derivatives. nih.govnih.gov Its significant hydrophobicity and large, flat aromatic surface promote non-covalent interactions, such as π-π stacking and hydrophobic forces, which are fundamental to the formation of supramolecular polymers and gels. nih.govacs.org
Fmoc-amino acid conjugates are well-regarded as low molecular weight gelators (LMWGs), molecules capable of self-assembling into three-dimensional networks that immobilize vast quantities of water to form hydrogels. nih.govnih.gov This gelation is a physical process, driven by the spontaneous organization of the gelator molecules rather than the formation of covalent bonds. acs.org The process for Fmoc-derivatives is often triggered by a change in environmental conditions, such as pH or solvent composition, which modulates the solubility and intermolecular interactions of the molecules. acs.orgrsc.org
The general mechanism involves several key interactions:
π-π Stacking: The aromatic fluorenyl rings of the Fmoc groups stack on top of each other, creating a stable, core-like structure. nih.govrsc.org
Hydrogen Bonding: The peptide-like backbone, including the carboxyl and amide groups, forms hydrogen bonds that stabilize the growing molecular assembly. nih.govrsc.org
Hydrophobic Interactions: The hydrophobic nature of the Fmoc group drives the molecules to aggregate in an aqueous environment. doi.org
While direct studies on Fmoc-iminodiacetic acid alone as a primary hydrogelator are not extensively detailed, the principles are derived from numerous studies on similar Fmoc-amino acids. For instance, the co-assembly of different Fmoc-amino acids can lead to the formation of new hydrogel structures with tailored properties. nih.gov The iminodiacetic acid moiety, with its dual carboxylic acid groups, offers unique potential for pH-responsiveness and metal ion coordination within such hydrogels. doi.orgscience.gov The ability of iminodiacetic acid to act as a ligand for metal ions can be used to create coordination-driven self-assembly systems and metal-responsive hydrogels. doi.orgacs.org
Table 1: Factors Influencing Supramolecular Hydrogelation of Fmoc-Amino Acid Derivatives
| Factor | Description | Role in Gelation | Citation |
| Fmoc Group | A large, hydrophobic, aromatic moiety attached to the N-terminus. | Provides the primary driving force for self-assembly through π-π stacking and hydrophobic interactions. | nih.govnih.gov |
| pH | The acidity or basicity of the aqueous solution. | Triggers gelation by altering the protonation state of carboxylic acid and amino groups, affecting solubility and hydrogen bonding. | acs.org |
| Amino Acid/Peptide Sequence | The specific amino acid(s) attached to the Fmoc group. | Influences the secondary structure (e.g., β-sheet formation) and intermolecular hydrogen bonding network. | nih.govnih.gov |
| Metal Ions | The presence of metal cations in the solution. | Can coordinate with ligands like iminodiacetic acid, acting as cross-linkers to form or stabilize the gel network. | doi.orgscience.gov |
| Solvent | The liquid medium in which self-assembly occurs. | The polarity and composition of the solvent influence the strength of hydrophobic interactions and hydrogen bonds. | nih.govresearchgate.net |
The stability and morphology of the assemblies formed by Fmoc-iminodiacetic acid and related compounds are dictated by a combination of specific non-covalent interactions.
π-π Stacking of Fmoc Groups: The interaction between the aromatic fluorenyl rings is a dominant force. nih.gov These groups tend to arrange in an offset, parallel-displaced orientation, which is energetically favorable. nih.gov This stacking is crucial for the formation of the fibrillar nanostructures that typically constitute the hydrogel network. rsc.orgresearchgate.net Spectroscopic analysis, particularly fluorescence, is often used to study these interactions, as the Fmoc group has distinct fluorescence properties that change upon aggregation. nih.govresearchgate.net
Hydrogen Bonding: The urethane (B1682113) linkage and the carboxylic acid groups of the iminodiacetic acid moiety are key sites for hydrogen bond formation. rsc.orgresearchgate.net These interactions contribute to the directional growth and stability of the self-assembled fibers, often leading to the formation of β-sheet-like arrangements, a common structural motif in peptide-based hydrogels. nih.gov
Electrostatic and Coordination Interactions: The two carboxylic acid groups on the iminodiacetic acid portion of the molecule can be deprotonated to form carboxylates. This introduces negative charges, allowing for electrostatic interactions with cations, such as Na+, which can screen repulsion and promote assembly. rsc.org Furthermore, this dicarboxylate structure acts as an excellent chelating ligand for various metal ions, introducing the possibility of metal-coordination bonds as a specific and controllable interaction within the assembly. doi.orgscience.gov
The interplay of these forces—π-π stacking providing the initial aggregation, hydrogen bonding providing specificity and rigidity, and electrostatic/coordination bonds offering further stabilization and responsiveness—allows for the precise control over the resulting supramolecular architecture. rsc.orgsci-hub.se
Development of Biomaterials and Functional Soft Materials
The unique properties of Fmoc-iminodiacetic acid and its derivatives make them highly suitable for the creation of advanced biomaterials and functional soft materials. chemimpex.comnih.gov These materials are often designed to interact with biological systems or respond to specific environmental stimuli. mdpi.com
The self-assembly into hydrogels is a key application in biomaterials science, as these highly hydrated, soft networks can mimic the extracellular matrix, making them suitable for applications like cell culture and tissue engineering. nih.govnih.gov The incorporation of the iminodiacetic acid group is particularly advantageous because of its metal-chelating ability. chemimpex.comscience.gov This allows for the development of:
Metal-Sequestering Materials: Hydrogels or other materials functionalized with iminodiacetic acid can be used to bind and remove specific metal ions from a solution. science.gov
Antimicrobial Materials: By coordinating with silver ions (Ag+), which have known antimicrobial properties, these materials can be designed as antibacterial hydrogels for wound dressings or coatings. doi.org
Responsive Materials: The coordination of metal ions is often reversible and sensitive to pH changes. science.gov This allows for the creation of "smart" materials that can assemble or disassemble, or change their mechanical properties, in response to specific chemical signals. science.gov For example, hydrogels have been created using iminodiacetate-metal coordination that exhibit self-healing properties. science.gov
Analytical and Characterization Methods for Fmoc Iminodiacetic Acid and Its Conjugates
Spectroscopic Analysis
Spectroscopic methods are indispensable for the structural elucidation and quantification of Fmoc-iminodiacetic acid and its derivatives. These techniques rely on the interaction of molecules with electromagnetic radiation to provide detailed information about their chemical structure and composition.
UV-Vis Spectroscopy for Fmoc Group Estimation
UV-Vis spectroscopy is a widely used technique for the quantification of the Fmoc group. mostwiedzy.pl The fluorenyl moiety of the Fmoc group contains a strong chromophore that absorbs ultraviolet (UV) light at specific wavelengths. This characteristic absorption is exploited to determine the concentration of Fmoc-containing compounds.
The Fmoc group typically exhibits a primary maximum absorbance peak around 267 nm, with secondary peaks often observed near 290 nm and 301 nm. mostwiedzy.pl A common application of this technique is in solid-phase peptide synthesis (SPPS), where it is used to quantify the loading of an Fmoc-protected amino acid onto a resin. mostwiedzy.plnih.gov This is achieved by cleaving the Fmoc group, often with a solution of piperidine (B6355638) in dimethylformamide (DMF). The resulting dibenzofulvene-piperidine adduct is then quantified by measuring its absorbance at approximately 301 nm. mostwiedzy.plrsc.orgnih.govmdpi.com The concentration is calculated using the Beer-Lambert law, with a known molar extinction coefficient for the adduct. nih.govrsc.org
Table 1: UV-Vis Absorption Maxima for the Fmoc Group
| Wavelength (nm) | Significance |
|---|---|
| ~267 | Primary maximum absorbance |
| ~290 | Secondary absorbance peak |
| ~301 | Tertiary absorbance peak (used for quantification of the dibenzofulvene-piperidine adduct) mostwiedzy.plnih.govmdpi.com |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. mdpi.com By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which provides a molecular "fingerprint." mdpi.comnih.gov For Fmoc-iminodiacetic acid, the FTIR spectrum reveals characteristic absorption bands corresponding to its various structural components. researchgate.net
Key vibrational bands for Fmoc-iminodiacetic acid include:
O-H Stretch: A broad absorption band is typically observed in the 3300–2500 cm⁻¹ region, which is characteristic of the hydroxyl group in the carboxylic acids.
C=O Stretch: Strong, distinct peaks appear around 1700 cm⁻¹, corresponding to the carbonyl groups of both the carboxylic acid moieties and the urethane (B1682113) linkage of the Fmoc group.
Aromatic C=C and C-H Stretches: The fluorenyl group gives rise to specific absorptions in the aromatic region, including C=C ring stretching bands between 1600 cm⁻¹ and 1450 cm⁻¹, and C-H stretching bands in the 3100–3000 cm⁻¹ range.
The presence and position of these bands in the FTIR spectrum help to confirm the chemical structure of Fmoc-iminodiacetic acid. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for Fmoc-iminodiacetic Acid
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300-2500 | O-H Stretch | Carboxylic Acid |
| 3100-3000 | C-H Stretch | Aromatic (Fluorenyl) |
| ~1700 | C=O Stretch | Carboxylic Acid, Urethane |
| 1600-1450 | C=C Stretch | Aromatic (Fluorenyl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the detailed structural elucidation of organic molecules in solution. acs.org Both proton (¹H) and carbon-13 (¹³C) NMR provide precise information about the molecular structure, connectivity, and chemical environment of the atoms.
In the ¹H NMR spectrum of Fmoc-iminodiacetic acid, distinct signals are observed for the different types of protons. The aromatic protons of the fluorenyl group typically resonate as a complex series of multiplets in the downfield region, generally between 7.2 and 7.8 ppm. The protons of the methylene (B1212753) (CH₂) groups of the iminodiacetic acid moiety and the methine (CH) proton of the fluorenyl group also exhibit characteristic chemical shifts. researchgate.net
The ¹³C NMR spectrum provides complementary information about the carbon framework. It shows distinct signals for the carbonyl carbons of the carboxylic acids and the urethane, the various aromatic carbons of the fluorenyl group, and the aliphatic carbons of the iminodiacetic acid backbone and the fluorenyl CH and CH₂ groups. researchgate.net
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Fmoc-iminodiacetic Acid
| Nucleus | Functional Group | Representative Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic (Fluorenyl) | ~7.2 - 7.8 |
| ¹H | CH and CH₂ (Fmoc and iminodiacetate) | Varies |
| ¹³C | C=O (Carboxylic acid, Urethane) | ~156, ~171 |
| ¹³C | Aromatic (Fluorenyl) | ~120 - 144 |
| ¹³C | Aliphatic (Fmoc and iminodiacetate) | ~47, ~53, ~67 |
Chromatographic Techniques
Chromatographic methods are essential for the separation, identification, and purification of Fmoc-iminodiacetic acid and its conjugates from complex mixtures. moravek.com These techniques are also critical for assessing the purity of the synthesized compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for analyzing the purity of Fmoc-iminodiacetic acid and its derivatives. chemimpex.comresearchgate.netmoravek.com Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode, utilizing a nonpolar stationary phase (typically C18) and a polar mobile phase. google.comnih.gov
The separation is generally achieved using a gradient elution, where the composition of the mobile phase is varied over time. A typical mobile phase system consists of an aqueous component, often containing an acid such as trifluoroacetic acid (TFA) to improve peak shape, and an organic modifier like acetonitrile. researchgate.netgoogle.com The eluting compounds are detected by a UV detector, with the wavelength set to one of the absorbance maxima of the Fmoc group, such as 262 nm or 267 nm. chemimpex.comnih.gov The retention time of the main peak serves to identify the compound, while the peak area allows for quantification and purity assessment. moravek.com HPLC methods have been developed to achieve high sensitivity and reproducibility for the analysis of Fmoc-amino acids. nih.gov
Table 4: Typical HPLC Parameters for Fmoc-iminodiacetic Acid Analysis
| Parameter | Description |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) researchgate.netgoogle.com |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) researchgate.netgoogle.com |
| Elution | Gradient elution (e.g., increasing percentage of Mobile Phase B over time) researchgate.net |
| Detection | UV at ~267 nm chemimpex.com |
| Flow Rate | Typically 1.0 mL/min researchgate.netgoogle.com |
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. researchgate.netresearchgate.net For a molecule like Fmoc-iminodiacetic acid, which is polar and not easily vaporized, electrospray ionization (ESI) is a commonly used soft ionization technique. figshare.com
In a typical ESI-MS analysis of Fmoc-iminodiacetic acid (with a molecular weight of 355.35 g/mol ), the protonated molecule [M+H]⁺ would be observed at an m/z value of approximately 356.36. chemimpex.comsigmaaldrich.com It is also common to observe adducts with other cations present in the sample or solvent, such as the sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves to confirm the elemental composition of the molecule. rsc.org
Table 5: Expected Mass-to-Charge Ratios (m/z) for Fmoc-iminodiacetic Acid in ESI-MS
| Ion Species | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated molecule | ~356.36 |
| [M+Na]⁺ | Sodium adduct | ~378.34 |
Characterization of Assembled Structures
The self-assembly of Fmoc-iminodiacetic acid and its conjugates into ordered structures is a key area of investigation. The following techniques are instrumental in elucidating the nature of these assemblies.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to visualize the morphology of self-assembled nanostructures derived from Fmoc-amino acid conjugates at high resolution. Cryo-TEM, a variant of the technique where samples are flash-frozen, is particularly valuable for observing structures in their native, hydrated state.
Studies on Fmoc-amino acid conjugates have revealed the formation of diverse nanostructures, including fibril-like objects, plate-like crystals, and a mixture of straight and twisted fibrils with nanotapes. aalto.fi For instance, cryo-TEM has been instrumental in observing the self-assembly of Fmoc-DOPA, where a progression from metastable spheres to ordered nanofibrils and eventually to crystalline structures was imaged over time. researchgate.net This technique allows for the direct visualization of spheres, fibers, twisted ribbons, helical ribbons, and tubes within the same sample, providing a detailed picture of the self-assembly landscape. researchgate.net
Dynamic Light Scattering (DLS)
Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution profile of small particles and molecules in suspension. nanofase.eu It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. unchainedlabs.com This information is then used to calculate the hydrodynamic diameter of the particles. unchainedlabs.com
DLS is routinely employed to characterize the size of assemblies formed by Fmoc-iminodiacetic acid conjugates in solution. cranfield.ac.uknih.gov For example, DLS analysis of a boron cluster amino acid derivative revealed particles with a uniform radius of approximately 173.53 nm in an ethanol (B145695) solution. researchgate.net The technique is sensitive to the presence of aggregates and can provide an average size and a polydispersity index (PDI), which indicates the width of the size distribution. unchainedlabs.com It is a valuable tool for assessing the initial formation and stability of self-assembled structures in solution before more detailed imaging is performed. uni-mainz.de
Circular Dichroism (CD)
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. uzh.ch This technique is particularly useful for probing the secondary structure and conformational changes of peptides and proteins, including those conjugated with Fmoc-iminodiacetic acid. nih.govfrontiersin.org
In the context of Fmoc-amino acid assemblies, CD spectra can reveal the presence of characteristic secondary structures like β-sheets, which are often implicated in the formation of fibrils. researchgate.netnih.govnih.gov For instance, the CD spectrum of Fmoc-RGD, a peptide sequence known for cell adhesion, shows a minimum at 220 nm, which is indicative of a β-sheet structure. researchgate.net The technique can also be used to monitor conformational changes upon self-assembly. A distinctive CD signature, a minimum around 205 nm, has been identified for the self-assembly of β-peptides into 14-helical bundles, distinguishing it from the monomeric 14-helix which has a minimum at 214 nm. nih.gov Furthermore, CD studies on peptides containing iminodiacetic acid groups have shown that metal ion binding can induce conformational changes, stabilizing secondary structures. nih.gov
Wide-Angle X-ray Scattering (WAXS)
Wide-Angle X-ray Scattering (WAXS) is a technique that provides information about the atomic-scale structure and packing within a material. nih.govspringernature.com It is often used in conjunction with Small-Angle X-ray Scattering (SAXS) to obtain a comprehensive understanding of hierarchical structures, from the molecular to the nanoscale level. xenocs.commdpi.com
Determination of Fmoc Group Loading on Materials
Quantifying the amount of Fmoc-protected molecules, such as Fmoc-iminodiacetic acid, attached to a solid support or nanoparticle is crucial for controlling the functionalization of materials. This "loading" is typically determined by cleaving the Fmoc group and measuring the concentration of the resulting cleavage product.
The most common method involves the base-catalyzed cleavage of the Fmoc group using a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). nih.govmostwiedzy.pl This reaction releases dibenzofulvene (DBF), which forms an adduct with piperidine. mostwiedzy.plnih.gov The concentration of this adduct can be quantified by UV-Vis spectrophotometry, as it exhibits strong absorbance at specific wavelengths, typically around 289 nm and 301 nm. nih.govmostwiedzy.pl The loading of the Fmoc group is then calculated using the Beer-Lambert law, with known molar absorption coefficients for the dibenzofulvene-piperidine adduct. nih.gov
An alternative base, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been shown to be effective for Fmoc cleavage and can offer advantages in certain analytical methods. nih.govresearchgate.net Gas chromatography (GC) can also be used to quantify the dibenzofulvene produced after DBU-mediated deprotection. nih.gov For enhanced sensitivity, fluorescent methods have been developed. These assays utilize reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) to react with amino groups on a surface, and the resulting fluorescence provides a highly sensitive measure of the number of active sites. nih.govtheiet.org This approach has been reported to be significantly more sensitive than the standard UV assay. theiet.org
These quantitative methods are widely applicable for determining the loading of Fmoc-derivatized molecules on various materials, including solid-phase synthesis resins, nanoparticles, and hydrogels. nih.govnih.govacs.org
| Method | Principle | Detection | Key Features |
| UV-Vis Spectrophotometry | Cleavage of the Fmoc group with piperidine to form a UV-active dibenzofulvene-piperidine adduct. | UV-Vis Spectrophotometer | Standard, widely used method. nih.govmostwiedzy.pl |
| Gas Chromatography (GC) | Cleavage of the Fmoc group with DBU to release dibenzofulvene, which is then quantified. | Gas Chromatograph | Provides results comparable to UV methods. nih.gov |
| Fluorescence Spectroscopy | Reaction of surface amino groups with a fluorescent reagent like Fmoc-Cl. | Fluorometer | Offers significantly higher sensitivity than UV-based methods. nih.govtheiet.org |
Future Directions and Emerging Research Areas
Advanced Applications in Drug Discovery and Development
The role of Fmoc-iminodiacetic acid in drug discovery is expanding beyond its foundational use in peptide synthesis. chemimpex.comvulcanchem.com Its capacity to act as a scaffold and a linker is being harnessed to create more sophisticated and targeted therapeutic agents.
One of the key areas of development is in the design of drug candidates for targeted therapies. chemimpex.comvulcanchem.com The iminodiacetic acid moiety can chelate metal ions, which can be exploited for developing targeted drug delivery systems. chemimpex.com This allows for the attachment of bioactive molecules to peptides, potentially enhancing their therapeutic efficacy and specificity. chemimpex.com Furthermore, Fmoc-iminodiacetic acid is instrumental in bioconjugation, the process of linking molecules like proteins with other biomolecules to create effective diagnostics and therapeutics. chemimpex.com
Research has also focused on using iminodiacetic acid derivatives as selectively cleavable linkers in solid-phase peptide synthesis. google.com This is particularly important for creating complex peptide-based drugs. The linker can release the synthesized peptide from the solid support under mild conditions, which is crucial for sensitive and complex drug molecules. google.comnih.gov The development of non-peptide templates based on structures like aminobenzoic acid for peptidomimetic drug discovery also highlights a trend where scaffolds similar in function to Fmoc-iminodiacetic acid are highly valued. nih.gov
Table 1: Properties of Fmoc-iminodiacetic acid
| Property | Value |
|---|---|
| CAS Number | 112918-82-8 iris-biotech.descbt.com |
| Molecular Formula | C₁₉H₁₇NO₆ iris-biotech.descbt.com |
| Molecular Weight | 355.34 g/mol scbt.comsigmaaldrich.com |
| Appearance | White to off-white powder chemimpex.com |
| Melting Point | 212 - 220 °C chemimpex.com |
| Purity | ≥ 99% (HPLC) chemimpex.com |
| Storage Temperature | 2-8°C iris-biotech.desigmaaldrich.com |
Integration with Combinatorial Chemistry and Chemical Libraries
Fmoc-iminodiacetic acid is a valuable tool in the field of combinatorial chemistry, which focuses on the rapid synthesis of a large number of different but structurally related molecules. wikipedia.org These collections of compounds, known as chemical libraries, are essential for high-throughput screening in drug discovery. wikipedia.orgmdpi.com
The structure of iminodiacetic acid makes it an excellent foundation for building chemical libraries. researchgate.net It can be used as a scaffold to which various building blocks are attached, generating a diverse array of compounds. 5z.com Specifically, iminodiacetic acid-based linkers have been designed for creating peptide libraries where multiple peptides can be synthesized on a single solid support and cleaved selectively. google.com5z.com This "split-and-pool" synthesis strategy allows for the generation of vast libraries of peptides. wikipedia.org
The use of Fmoc-protected amino acids is central to the solid-phase synthesis of these libraries. 5z.comnih.gov The Fmoc group's stability and selective removal under mild basic conditions are advantageous for the complex, multi-step syntheses required to build large libraries. nih.govadvancedchemtech.com Researchers have successfully used Fmoc-iminodiacetic acid to create encoded combinatorial libraries, where each compound on a solid support bead is associated with a chemical tag that records its synthetic history, facilitating the identification of active compounds. nih.gov
Innovations in Catalyst Design and Sensor Technologies
The chelating properties of the iminodiacetic acid group are central to its emerging applications in catalysis and sensor technology. chemimpex.com Its ability to form stable complexes with a variety of metal ions allows for the design of novel functional materials. chemimpex.comscience.gov
In catalysis, iminodiacetic acid can serve as a ligand to create metal-based catalysts. chemimpex.com These catalysts can be attached to solid supports, which facilitates their separation from the reaction mixture and allows for their reuse. Research has shown that monoliths functionalized with iminodiacetic acid can be used in chelation ion chromatography for the separation of metal cations. science.gov While not directly involving the Fmoc-protected version, these studies on iminodiacetic acid itself demonstrate the potential for creating immobilized catalysts. The development of de novo designed protein scaffolds that incorporate metal-binding sites for catalysis offers a parallel to how iminodiacetic acid-based structures could be used. nih.gov
In sensor technology, the iminodiacetic acid moiety is a key component in the development of fluorescent sensors for detecting metal ions. mdpi.com For example, fluorescent probes for zinc ions have been developed using iminodiacetic acid as the metal-binding ligand. mdpi.comscispace.com The principle often involves a change in fluorescence upon the binding of a specific metal ion to the iminodiacetic acid part of the sensor molecule. nih.gov Fmoc-protected fluorescent amino acids are also synthesized for use in solid-phase peptide synthesis to create fluorogenic protease substrates, indicating a synergy between peptide chemistry and sensor development. nih.gov
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Fmoc-iminodiacetic acid |
| N-(9-Fluorenylmethyloxycarbonyl)-iminodiacetic acid |
| Fmoc-Ida-OH |
| Aminobenzoic acid |
Q & A
Q. What are the critical steps in synthesizing crosslinkers using Fmoc-iminodiacetic acid?
Fmoc-IDA is utilized in asymmetric crosslinker synthesis via solid-phase peptide synthesis (SPPS). Key steps include:
- Activation : Mix Fmoc-IDA with coupling agents like TCFH and DIEA in dry DMF.
- Resin Loading : Attach isotopically labeled glycine to a 2-chlorotrityl chloride resin, followed by Fmoc deprotection.
- Crosslinker Assembly : Couple activated Fmoc-IDA derivatives to the resin using PyBOP/HOBt, followed by cleavage with 1% TFA/DCM.
- Purification : Precipitation in ether yields the final product (68% yield, 90% purity) .
Q. How can Fmoc-IDA be used to protect amines in peptide synthesis?
Fmoc-IDA acts as a bifunctional spacer, enabling orthogonal protection strategies:
- Amine Protection : React primary/secondary amines with Fmoc-Cl in basic conditions (e.g., DIEA/DMF) to form stable carbamate linkages.
- Deprotection : Use 20% piperidine in DMF to cleave the Fmoc group while preserving the IDA backbone. This is critical for sequential peptide elongation .
Q. What analytical methods validate Fmoc-IDA incorporation in peptides?
- Capillary Zone Electrophoresis (CZE) : Use 50 mM IDA (pI 2.23) with 6–8 M urea for high-resolution peptide mapping. This method resolves peptides ≤6 kDa with minimal wall interactions .
- Mass Spectrometry (MS) : HCD fragmentation on Orbitrap systems identifies crosslinked peptides. Comet/PEAKS software analyzes isotopic labeling (e.g., 13C/15N) to confirm Fmoc-IDA incorporation .
Advanced Research Questions
Q. How does Fmoc-IDA improve crosslinking efficiency in protein interaction studies?
Fmoc-IDA-based crosslinkers (e.g., ICL-1) enable:
- Isotopic Encoding : 13C/15N labels enhance MS detection sensitivity for low-abundance crosslinks.
- Controlled Reactivity : Activation with TSTU ensures site-specific coupling to lysine or N-termini, reducing nonspecific binding.
- Quantitative Analysis : Optimize crosslinker concentration (2–5 mM) and reaction time (1–3 hrs) to balance yield and specificity .
Q. What structural insights can be gained from Fmoc-IDA metal complexes?
Fmoc-IDA forms stable Cu(II)/Ni(II) complexes via its carboxylate and amine groups. Key applications:
- Supramolecular Assembly : Lone-pair···π interactions between aromatic Fmoc groups and metal-coordinated IDA stabilize 2D frameworks.
- Hirshfeld Analysis : Quantifies intermolecular interactions (N–H···O, O–H···O) to predict crystal packing behavior .
Q. How should researchers address contradictions in crosslinking data?
- Purity vs. Yield : If low yield (e.g., <70%) conflicts with high purity (>90%), verify resin loading efficiency via UV-Vis (Fmoc quantification at 301 nm) .
- False Positives in MS : Use isotopic labeling to distinguish crosslinks from dead-end products. Validate with negative controls (no crosslinker) .
Q. What strategies optimize Fmoc-IDA solubility in organic-aqueous systems?
- Co-Solvents : Use 10% trifluoroethanol (TFE) in IDA buffers to solubilize hydrophobic Fmoc groups without precipitation .
- Urea Denaturation : 6–8 M urea in CZE buffers disrupts peptide aggregation, enhancing resolution .
Methodological Considerations
Q. How to troubleshoot low coupling efficiency in Fmoc-IDA SPPS?
- Activation Check : Ensure fresh coupling agents (e.g., PyBOP) and DIEA (2–3 eq) are used to prevent incomplete Fmoc-IDA activation.
- Resin Swelling : Pre-swell resins in DMF for 30 min to enhance accessibility .
Q. What are the limitations of IDA-based buffers in peptide analysis?
- pH Sensitivity : IDA buffers (pH 2.23) may hydrolyze acid-labile peptides. Verify stability via time-course MS analysis.
- Matrix Effects : High urea concentrations (>8 M) can suppress MS ionization; dilute samples post-electrophoresis .
Data Interpretation and Reproducibility
Q. How to ensure reproducibility in Fmoc-IDA crosslinking experiments?
- Standardized Protocols : Document resin batch, DIEA purity, and TFA cleavage time.
- Triplicate Runs : Perform three biological replicates with ≥50 cells/sample to account for variability .
- Open Data : Share raw MS files (mzXML) and search parameters via repositories like PRIDE .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
